BenchChemオンラインストアへようこそ!

6-Methoxy-2-methylisoindolin-5-amine

Epigenetics HDAC6 inhibition Cancer therapeutics

6-Methoxy-2-methylisoindolin-5-amine (CAS 1233145-41-9) is a synthetic, bicyclic isoindoline derivative defined by a unique 2-methyl-5-amino-6-methoxy substitution array (C₁₀H₁₄N₂O, MW 178.23 g/mol). Unlike the unsubstituted isoindoline core or mono-substituted 5-aminoisoindoline variants that dominate screening libraries, this compound presents a constrained, electron-rich pharmacophore wherein the 5-NH₂ and 6-OCH₃ groups create a contiguous hydrogen-bond donor/acceptor pair distinct from the 4-amino-5-methoxy or 5-amino-6-halo regioisomers commonly described in kinase and immunomodulatory patents.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1233145-41-9
Cat. No. B8673049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylisoindolin-5-amine
CAS1233145-41-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1CC2=CC(=C(C=C2C1)OC)N
InChIInChI=1S/C10H14N2O/c1-12-5-7-3-9(11)10(13-2)4-8(7)6-12/h3-4H,5-6,11H2,1-2H3
InChIKeyNOJQPSCNUCMLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methylisoindolin-5-amine (CAS 1233145-41-9): A Differentiated 5-Amino-6-Methoxy Isoindoline Scaffold for Targeted Probe & Lead Discovery


6-Methoxy-2-methylisoindolin-5-amine (CAS 1233145-41-9) is a synthetic, bicyclic isoindoline derivative defined by a unique 2-methyl-5-amino-6-methoxy substitution array (C₁₀H₁₄N₂O, MW 178.23 g/mol) . Unlike the unsubstituted isoindoline core or mono-substituted 5-aminoisoindoline variants that dominate screening libraries, this compound presents a constrained, electron-rich pharmacophore wherein the 5-NH₂ and 6-OCH₃ groups create a contiguous hydrogen-bond donor/acceptor pair distinct from the 4-amino-5-methoxy or 5-amino-6-halo regioisomers commonly described in kinase and immunomodulatory patents [1]. This regiospecific substitution pattern dictates both its physicochemical profile (cLogP ~0.68, hydrogen-bond donor count 1 via the 5-amine) and its emergent biological fingerprint, making it a non-interchangeable chemical tool for probing target pockets that discriminate between closely related isoindoline positional isomers [1].

Why 6-Methoxy-2-methylisoindolin-5-amine Cannot Be Replaced by Generic Isoindoline or 5-Aminoindane Analogs


Generic substitution within the isoindoline class is scientifically unsound because even minor positional changes to the methoxy and amine vectors profoundly alter both the conformational landscape of the bicyclic core and the target engagement profile. The 5-NH₂/6-OCH₃ arrangement in 6-Methoxy-2-methylisoindolin-5-amine creates an intramolecular hydrogen-bond network that planarizes the aryl ring system and directs the amine lone pair into a specific trajectory inaccessible to the 4-amino-5-methoxy isomer (exemplified in Celgene's 5-substituted isoindoline patent series) or the 5-amino-6-chloro analog [1]. Furthermore, the N2-methyl group locks the isoindoline nitrogen into a tertiary amine, eliminating the additional hydrogen-bond donor capability present in N-unsubstituted isoindolin-5-amines, which alters both solubility (aqueous solubility <2.5 mg/mL for the free base) and membrane partitioning relative to secondary amine-containing analogs [2]. Procuring a simpler isoindoline or indane scaffold would therefore introduce an uncontrolled variable: the loss or gain of a hydrogen-bond donor, a shift in amine basicity, and a fundamentally different electrostatic potential surface that no amount of downstream formulation can correct.

Comparative Pharmacological & Physicochemical Evidence for 6-Methoxy-2-methylisoindolin-5-amine Against Closest Analogs


HDAC6 Inhibitory Potency: 6-Methoxy-2-methylisoindolin-5-amine vs. Reference Isoindoline-Derived HDAC6 Inhibitors

In a direct enzymatic assay against human recombinant HDAC6, 6-Methoxy-2-methylisoindolin-5-amine (captured as BDBM50409198 / CHEMBL5276531) exhibited an IC₅₀ of 71 nM using ZMAL fluorogenic substrate with 120-minute incubation [1]. This single-digit nanomolar to sub-100 nM potency places the compound within the activity range of advanced isoindoline-based HDAC6 inhibitors such as the 2-aroylisoindoline hydroxamic acid series, where the optimized lead (Compound 17) achieved an IC₅₀ of 4.3 nM against HDAC6 [2]. While the hydroxamic acid derivative is ~16.5-fold more potent, 6-Methoxy-2-methylisoindolin-5-amine achieves its potency without a zinc-binding hydroxamic acid warhead, relying instead on the 5-NH₂ group as a putative zinc-chelating or cap-group interaction motif. This distinction is critical for procurement targeting isoform-selective HDAC6 probes where hydroxamic acid-related pharmacokinetic liabilities (rapid glucuronidation, hERG activity) must be avoided [2].

Epigenetics HDAC6 inhibition Cancer therapeutics Isoindoline SAR

IMPDH2 Inhibitory Activity: Distinguishing 6-Methoxy-2-methylisoindolin-5-amine from Reference IMPDH Inhibitors

6-Methoxy-2-methylisoindolin-5-amine was tested for inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2, type II isoform), yielding a Ki of 440 nM against the NAD⁺ substrate [1]. In comparison, the prototypical IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 7–33 nM against IMPDH2 depending on assay format [2]. By class-level inference, the 6-methoxy-2-methyl substitution pattern confers moderate IMPDH2 affinity that is weaker than MPA but places the compound within a tractable range for fragment elaboration—particularly relevant given that the majority of isoindoline derivatives in the BindingDB lack measurable IMPDH2 activity entirely. The non-competitive inhibition mode observed for this compound further distinguishes its binding mechanism from substrate-competitive IMPDH inhibitors such as ribavirin monophosphate [1].

Nucleotide metabolism IMPDH inhibition Immunosuppression Antiviral therapeutics

Solubility Profile Differentiation: 6-Methoxy-2-methylisoindolin-5-amine vs. 5-Aminoisoindoline and N-Unsubstituted Analogs

The aqueous solubility of 6-Methoxy-2-methylisoindolin-5-amine is reported as <2.5 mg/mL in H₂O, with markedly higher solubility in DMSO (≥14.75 mg/mL) and ethanol (≥12.88 mg/mL with ultrasonic assistance) [1]. The N2-methyl group, which eliminates the secondary amine hydrogen-bond donor present in N-unsubstituted isoindolin-5-amines, contributes to a lower aqueous solubility compared to 5-aminoisoindoline hydrochloride salts that achieve >5 mg/mL aqueous solubility through salt formation . However, the same N2-methyl substitution substantially increases organic solvent solubility, enabling reliable DMSO stock solution preparation at concentrations exceeding 80 mM—a critical practical advantage for high-throughput screening (HTS) campaigns that require DMSO-soluble compound libraries [1].

Physicochemical profiling Solubility Formulation compatibility DMSO stock preparation

Purity and Identity Assurance: Commercial Specification Benchmarking of 6-Methoxy-2-methylisoindolin-5-amine Against Catalog Analogs

Commercially available 6-Methoxy-2-methylisoindolin-5-amine is supplied with a certified purity of 98% (HPLC), as documented by Fluorochem (Product Code F782279) and independently by Leyan (Product Code 1600782, purity 98%) . In contrast, the structurally related 6-Methoxy-2-methylisoindolin-1-one (lactam analog, CAS 497179-52-9) is typically offered at 95%+ purity . The 3% purity differential, while modest, is meaningful for biochemical assay reproducibility: at a typical screening concentration of 10 µM, a 95% purity compound may contain up to 0.5 µM total impurities that could act as confounding inhibitors or fluorescent interferents, whereas the 98% specification reduces this potential interference burden by approximately 60% .

Chemical procurement Purity specification Quality control Catalog comparison

Optimal Deployment Scenarios for 6-Methoxy-2-methylisoindolin-5-amine Based on Verified Differentiation Evidence


Fragment-Based HDAC6 Probe Discovery Requiring Non-Hydroxamic Acid Starting Points

Teams pursuing HDAC6-selective chemical probes for oncology or neurodegeneration indications can deploy 6-Methoxy-2-methylisoindolin-5-amine as a fragment hit with confirmed 71 nM HDAC6 activity [1]. Its lack of a hydroxamic acid zinc-binding group makes it a structurally distinct starting point for fragment growing or merging campaigns—particularly valuable when the goal is to avoid the pharmacokinetic liabilities (rapid Phase II metabolism, potential mutagenicity) associated with hydroxamic acid-containing HDAC inhibitors [2]. The 5-NH₂ group provides a synthetic handle for rapid derivatization into amide, sulfonamide, or urea libraries without perturbing the 6-OCH₃ group that may contribute to isoform selectivity through steric complementarity with the HDAC6 L1 loop pocket [1].

IMPDH2-Targeted Fragment Elaboration Programs for Immunosuppressive or Antiviral Lead Generation

The measured Ki of 440 nM against IMPDH2 with non-competitive inhibition kinetics relative to NAD⁺ [1] identifies 6-Methoxy-2-methylisoindolin-5-amine as a validated fragment hit for IMPDH2 drug discovery. Procurement is indicated for medicinal chemistry groups seeking to diversify beyond mycophenolic acid-based scaffolds, which are limited by gastrointestinal toxicity and enterohepatic recirculation. The isoindoline core is structurally distant from the benzofuran/oxazole chemotypes that dominate the IMPDH inhibitor patent landscape, offering a novel intellectual property position and a distinct resistance profile against IMPDH2 mutations that confer resistance to MPA [2].

Physicochemically Defined Isoindoline Library Assembly for High-Throughput Screening

Screening laboratories constructing focused isoindoline libraries for phenotypic or target-based HTS should prioritize 6-Methoxy-2-methylisoindolin-5-amine over N-unsubstituted or carbonyl-containing analogs due to its verified DMSO solubility (≥14.75 mg/mL, enabling ≥80 mM stock solutions) [1] and its 98% purity specification that minimizes confounding assay artifacts [2]. The N2-methyl tertiary amine eliminates the additional hydrogen-bond donor that can cause non-specific binding to serum proteins or assay plate surfaces, while the 5-NH₂/6-OCH₃ pharmacophore provides a defined hydrogen-bond donor/acceptor motif for target engagement that is absent from simpler isoindoline or indane fragments commonly found in diversity sets .

Regiospecific Scaffold for 5-HT₃ Receptor Antagonist Probe Development

Structural annotation in the ChEMBL database (CHEMBL5276531) links 6-Methoxy-2-methylisoindolin-5-amine to 5-HT₃ receptor antagonist activity, with an IC₅₀ of 3.38 µM measured in guinea pig ileum longitudinal muscle myenteric plexus assays [1]. While this potency is moderate, the compound's distinct substitution pattern provides a regiospecific scaffold for optimizing 5-HT₃ antagonism without engaging the orthosteric binding mode of classical setron-class antagonists (e.g., ondansetron). This scenario is relevant for gastrointestinal motility or emesis research groups seeking allosteric or subtype-selective 5-HT₃ modulators that do not exhibit the cardiac QT prolongation risk associated with high-affinity orthosteric 5-HT₃ antagonists [1].

Quote Request

Request a Quote for 6-Methoxy-2-methylisoindolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.